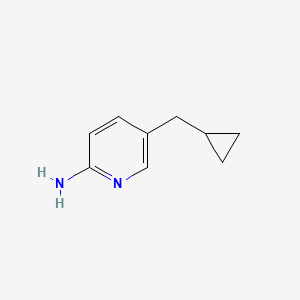

5-(Cyclopropylmethyl)pyridin-2-amine

Description

5-(Cyclopropylmethyl)pyridin-2-amine is a pyridine derivative featuring a cyclopropylmethyl substituent at the 5-position and an amino group at the 2-position of the pyridine ring. Structural analogs of pyridin-2-amine derivatives are frequently explored for their bioactivity, particularly in antibacterial and kinase inhibition applications . The cyclopropylmethyl group confers unique steric and electronic properties, influencing lipophilicity and molecular interactions. Commercial suppliers list this compound under synonyms such as AT34441 and SY345389, with CAS-related identifiers highlighting its relevance in synthetic chemistry .

Properties

Molecular Formula |

C9H12N2 |

|---|---|

Molecular Weight |

148.20 g/mol |

IUPAC Name |

5-(cyclopropylmethyl)pyridin-2-amine |

InChI |

InChI=1S/C9H12N2/c10-9-4-3-8(6-11-9)5-7-1-2-7/h3-4,6-7H,1-2,5H2,(H2,10,11) |

InChI Key |

LROOCDDIFDANCB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CC2=CN=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Cyclopropylmethyl)pyridin-2-amine can be achieved through several methods. One common approach involves the cyclopropylmethylation of 2-aminopyridine. This reaction typically requires the use of cyclopropylmethyl bromide as the alkylating agent and a base such as potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of 5-(Cyclopropylmethyl)pyridin-2-amine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions: 5-(Cyclopropylmethyl)pyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.

Major Products Formed:

Oxidation: Pyridine N-oxides.

Reduction: Secondary amines.

Substitution: N-substituted pyridine derivatives.

Scientific Research Applications

Chemistry: 5-(Cyclopropylmethyl)pyridin-2-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and can be used in various coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Biology: In biological research, this compound is studied for its potential as a ligand in coordination chemistry. It can form complexes with metal ions, which are investigated for their catalytic and biological activities.

Medicine: The compound is explored for its potential pharmacological properties. Pyridine derivatives, in general, are known for their therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities. Research is ongoing to evaluate the specific biological activities of 5-(Cyclopropylmethyl)pyridin-2-amine.

Industry: In the industrial sector, 5-(Cyclopropylmethyl)pyridin-2-amine is used in the development of new materials with unique properties. It can be incorporated into polymers and other materials to enhance their performance characteristics.

Mechanism of Action

The mechanism of action of 5-(Cyclopropylmethyl)pyridin-2-amine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The amine group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the cyclopropylmethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Piperazinyl Substituents

Piperazine-containing analogs, such as 5-(4-isobutylpiperazin-1-yl)pyridin-2-amine , demonstrate distinct electronic profiles due to the basic piperazine nitrogen. These compounds are synthesized via nitro-group reduction and subsequent amination, as evidenced by LCMS (e.g., [M+H]⁺ = 221) and NMR data . Compared to cyclopropylmethyl derivatives, piperazinyl groups increase solubility in polar solvents but may reduce blood-brain barrier penetration due to higher hydrophilicity.

Halogenated Derivatives

This modification could improve antibacterial efficacy but may elevate toxicity risks .

Physicochemical Properties and QSAR Insights

QSAR studies on 5-substituted pyridin-2-amines highlight the critical role of Log P (lipophilicity) and SMR (steric molar refractivity) in antibacterial activity . For instance:

- Lipophilicity : Cyclopropylmethyl (Log P ≈ 2.1) provides moderate hydrophobicity, balancing membrane penetration and aqueous solubility.

In contrast, analogs with aromatic substituents (e.g., 5-(4-aminophenyl)pyridin-2-amine, C₁₁H₁₁N₃) exhibit higher Log P (~3.0) and π-π stacking capabilities, enhancing Gram-positive bacterial inhibition but increasing metabolic instability .

Antibacterial Activity

Pyridin-2-amines with cyclopropylmethyl or aryl groups show moderate to potent activity against Staphylococcus aureus (MIC = 8–32 µg/mL). The cyclopropylmethyl derivative’s balanced Log P and steric profile make it a promising lead for further optimization .

Kinase Inhibition

KRC-108 (a pyridin-2-amine derivative with benzo[d]oxazol-2-yl and piperidinyl-pyrazole groups) inhibits TrkA kinase with IC₅₀ < 100 nM, demonstrating the scaffold’s versatility . While 5-(Cyclopropylmethyl)pyridin-2-amine itself lacks reported kinase data, structural analogs with bulkier substituents (e.g., 5-[1-(cyclopropylmethyl)-5-[(1R,5S)-3-(oxetan-3-yl)-3-azabicyclo[3.1.0]hexan-6-yl]pyrazol-3-yl]-3-(trifluoromethyl)pyridin-2-amine ) show MAP kinase inhibition (IC₅₀ = 144 nM), underscoring the importance of substituent size and polarity .

Biological Activity

5-(Cyclopropylmethyl)pyridin-2-amine is an organic compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article explores its biological activity, mechanisms of action, and relevant research findings.

Compound Overview

5-(Cyclopropylmethyl)pyridin-2-amine features a pyridine ring substituted at the 2-position with an amine group and a cyclopropylmethyl group. Its unique structure imparts distinct steric and electronic properties, which may influence its interactions with biological targets. The molecular formula is not explicitly stated in the sources, but its structure suggests potential reactivity and binding capabilities with various biomolecules.

1. Antimicrobial Properties

Preliminary studies indicate that 5-(cyclopropylmethyl)pyridin-2-amine exhibits antimicrobial properties. Compounds with similar structures have been investigated for their roles as inhibitors of bacterial growth and activity against various pathogens. The specific mechanisms through which this compound exerts its antimicrobial effects are still under investigation, but it is hypothesized that it may interfere with essential cellular processes in microbes.

2. Anticancer Potential

Research has also suggested that this compound may possess anticancer properties. Its structural analogs have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds related to 5-(cyclopropylmethyl)pyridin-2-amine have shown promise in targeting specific pathways involved in tumor growth and metastasis.

The biological activity of 5-(cyclopropylmethyl)pyridin-2-amine is believed to involve interactions with specific molecular targets, including enzymes and receptors. These interactions may lead to modulation of signaling pathways critical for cellular function.

Table 1: Comparison of Biological Activities with Similar Compounds

| Compound Name | Activity Type | Mechanism of Action |

|---|---|---|

| 5-chloro-N-methylpyridin-2-amine | Antimicrobial | Inhibition of cell wall synthesis |

| 5-bromo-N-(cyclopropylmethyl)pyridin-2-amine | Anticancer | Induction of apoptosis via caspase activation |

| 6-bromo-N-(cyclopropylmethyl)pyridin-3-amine | Antimicrobial | Disruption of membrane integrity |

The table illustrates how different substituents on the pyridine ring can affect the biological activity and mechanism of action of related compounds.

Case Studies and Research Findings

Several studies have investigated the biological properties of pyridine derivatives, including 5-(cyclopropylmethyl)pyridin-2-amine. Notably:

- Antimicrobial Studies : In vitro assays demonstrated that compounds related to 5-(cyclopropylmethyl)pyridin-2-amine showed significant inhibition against Gram-positive and Gram-negative bacteria. The exact IC50 values vary depending on the specific analog tested.

- Anticancer Research : A study focusing on structural analogs indicated that certain derivatives exhibited enhanced potency against cancer cell lines, with some compounds achieving IC50 values in the low micromolar range. These findings suggest a promising avenue for further development in anticancer therapies.

- Mechanistic Insights : Research involving docking studies has provided insights into how 5-(cyclopropylmethyl)pyridin-2-amine interacts with target proteins, revealing potential binding sites and interaction patterns that could inform future drug design efforts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.